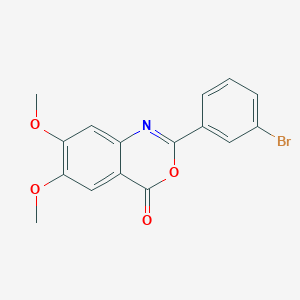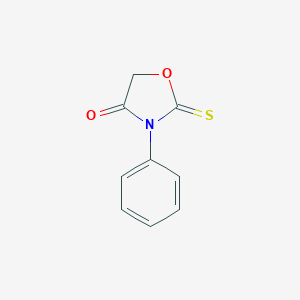
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone, also known as PTP, is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. PTP has been found to exhibit unique pharmacological properties, which make it a promising candidate for drug development.
Applications De Recherche Scientifique
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is as a fluorescent probe for detecting metal ions. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit high selectivity and sensitivity towards copper ions, making it a valuable tool for studying copper homeostasis in biological systems. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been used as a fluorescent probe for detecting zinc ions and has been found to exhibit high selectivity towards zinc ions in the presence of other metal ions.
Mécanisme D'action
The mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is not fully understood. However, it has been proposed that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone binds to metal ions through its tetrazole and pyridinone moieties, leading to the formation of a stable complex. The fluorescent properties of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone are believed to arise from the interaction between the metal ion complex and the pyridinone moiety, which results in a change in the electronic structure of the molecule.
Biochemical and Physiological Effects:
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been found to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can protect against copper-induced liver damage and reduce the levels of oxidative stress markers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for studying metal ion homeostasis in biological systems. Additionally, 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is relatively easy to synthesize and has been reported to exhibit high purity and yield. However, one of the limitations of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its potential toxicity towards cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone research. One potential area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based fluorescent probes for detecting other metal ions, such as iron and manganese. Another area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based inhibitors for copper-dependent enzymes, which may have potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone and its potential toxicity towards cells.
Méthodes De Synthèse
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with phenyl isocyanate followed by the reaction with sodium azide and copper sulfate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This method has been reported to yield 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone in high purity and yield.
Propriétés
Nom du produit |
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone |
|---|---|
Formule moléculaire |
C12H9N5O |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-(1-phenyltetrazol-5-yl)pyridin-4-one |
InChI |
InChI=1S/C12H9N5O/c18-11-6-8-16(9-7-11)12-13-14-15-17(12)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
XGJQQMDCDRQZBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)